molecular formula C13H15N3 B14868377 6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile

6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile

Cat. No.: B14868377
M. Wt: 213.28 g/mol
InChI Key: AJWQAJDQDUCZFJ-UHFFFAOYSA-N
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Description

6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with cyclopentyl and cyclopropyl groups, as well as a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with cyclopropylcarbonitrile in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile: Similar structure but with a chlorine atom at the 6-position.

    6-Cyclopentyl-2-cyclopropylpyrimidin-4-amine: Similar structure but with an amine group instead of a carbonitrile group.

Uniqueness

6-Cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

6-cyclopentyl-2-cyclopropylpyrimidine-4-carbonitrile

InChI

InChI=1S/C13H15N3/c14-8-11-7-12(9-3-1-2-4-9)16-13(15-11)10-5-6-10/h7,9-10H,1-6H2

InChI Key

AJWQAJDQDUCZFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NC(=C2)C#N)C3CC3

Origin of Product

United States

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